4-(2,5-dioxopyrrolidin-1-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide
Description
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-thieno[2,3-d]pyrimidin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3S/c22-13-5-6-14(23)21(13)11-3-1-10(2-4-11)16(24)20-15-12-7-8-25-17(12)19-9-18-15/h1-4,7-9H,5-6H2,(H,18,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUKNWQDNBNPEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation and Chlorination of Thiophene Derivatives
The thieno[2,3-d]pyrimidin-4-amine core is synthesized via a two-step sequence starting with the HCl-catalyzed condensation of ethyl 3-aminothiophene-2-carboxylate (2 ) and isonicotinonitrile (3 ) to yield pyrimidinone 4 (83% yield). Subsequent chlorination using Vilsmeier reagent (POCl₃/DMF) produces the key 4-chloro intermediate 5a (98% yield), which serves as a versatile precursor for nucleophilic substitution.
Amination of 4-Chlorothieno[2,3-d]pyrimidine
Amination of 5a with ammonia or primary amines under refluxing ethanol generates the thieno[2,3-d]pyrimidin-4-amine scaffold. For example, reaction with piperidine derivatives at 80°C for 12 hours affords N-substituted analogues in 70–85% yields. This step is critical for introducing the amine functionality required for subsequent benzamide coupling.
Synthesis of 4-(2,5-Dioxopyrrolidin-1-yl)benzoic Acid
Activation of Carboxylic Acid Derivatives
The 4-(2,5-dioxopyrrolidin-1-yl)benzoyl moiety is synthesized via DSC-mediated activation of 4-carboxybenzamide intermediates. As demonstrated in patent literature, DSC reacts with carboxylic acids in the presence of 4-dimethylaminopyridine (DMAP) to form active N-hydroxysuccinimide (NHS) esters. For example, treatment of 4-carboxybenzamide with DSC in tetrahydrofuran (THF) at room temperature for 18 hours generates the NHS ester with >90% conversion.
Cyclization and Functionalization
Alternative routes involve cyclocondensation of 4-aminobenzoic acid with succinic anhydride under acidic conditions to directly form the 2,5-dioxopyrrolidin-1-yl ring. However, this method suffers from low yields (≤40%) due to competing polymerization.
Coupling of Thieno[2,3-d]pyrimidin-4-amine and 4-(2,5-Dioxopyrrolidin-1-yl)benzoyl Groups
DSC-Mediated Amide Bond Formation
The final coupling step employs DSC to activate the benzoic acid derivative, followed by reaction with thieno[2,3-d]pyrimidin-4-amine. Representative conditions include:
| Solvent | Base | Temperature | Time | Yield |
|---|---|---|---|---|
| DMF | Triethylamine | RT | 72 h | 83% |
| THF | DMAP | 40°C | 24 h | 63% |
| Acetonitrile | Pyridine | RT | 48 h | 21% |
Data compiled from experimental protocols
Optimal yields (83%) are achieved in dimethylformamide (DMF) with triethylamine as a base, reflecting enhanced solubility of the NHS ester intermediate. Prolonged reaction times (>48 hours) mitigate steric hindrance from the thieno[2,3-d]pyrimidine ring.
Mechanistic Insights
DSC facilitates the formation of a mixed carbonate intermediate, which undergoes nucleophilic attack by the primary amine of thieno[2,3-d]pyrimidin-4-amine. Computational studies suggest that electron-withdrawing effects of the pyrimidine ring lower the amine’s nucleophilicity, necessitating elevated temperatures or catalytic additives.
Analytical Characterization and Purity Optimization
Spectroscopic Validation
Purification Techniques
Reverse-phase HPLC using C18 columns with acetonitrile/water gradients (5–95%) achieves >98% purity. Silica gel chromatography is ineffective due to the compound’s polar succinimide moiety.
Comparative Analysis of Alternative Methodologies
EDCI/HOBt Coupling
Ethylcarbodiimide (EDCI) with hydroxybenzotriazole (HOBt) affords moderate yields (55–68%) but requires stringent anhydrous conditions. Side products include ureas from EDCI decomposition.
Mitsunobu Reaction
Mitsunobu conditions (DIAD, PPh₃) enable direct coupling but are incompatible with acid-sensitive thieno[2,3-d]pyrimidine derivatives, leading to ring-opening byproducts.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dioxopyrrolidin-1-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure, allowing for the creation of diverse analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(2,5-dioxopyrrolidin-1-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Activity: The hydrazone derivative in demonstrated potent CDK4 inhibition (IC₅₀ = 0.18 µM), highlighting the importance of the hydrazone linker and bulky tert-butyl group for kinase binding. Electron-withdrawing groups (e.g., trifluoromethyl, nitro) on the phenoxy moiety (as in 8b and 8c) correlated with enhanced antimicrobial activity, likely due to improved membrane penetration or target affinity .
Role of the Benzamide Substituent: The 2,5-dioxopyrrolidin-1-yl group in the target compound introduces a polar, cyclic ketone structure, distinct from the methoxy or pyrazine groups in analogs.
Synthetic Accessibility: Most analogs, including the target compound, were synthesized via multi-step protocols starting from methyl 2-aminothiophene-3-carboxylate . Yields and reaction conditions (e.g., mild temperatures, simple workup) were comparable across studies.
Structure-Activity Relationships (SAR)
- Thienopyrimidine Core Modifications: Substitution at the 4-position (e.g., phenoxy groups) is critical for antimicrobial activity , while 6-position substituents (e.g., tert-butyl) enhance kinase inhibition .
- Benzamide Substituents :
- Polar groups (e.g., dioxopyrrolidinyl) may improve aqueous solubility but could reduce cell permeability compared to lipophilic substituents like trifluoromethyl.
Biological Activity
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide is a small molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its implications in monoclonal antibody production and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 290.3 g/mol. The structure features a thieno[2,3-d]pyrimidine moiety, which is known for its diverse biological activities.
Monoclonal Antibody Production
Research indicates that This compound may enhance the production of monoclonal antibodies (mAbs). These antibodies are crucial for targeted therapies in various diseases, including cancers and autoimmune disorders. The compound appears to improve the quality of mAbs by suppressing unwanted glycosylation modifications during their production process. This modulation could lead to more effective therapeutic antibodies with improved efficacy and reduced side effects.
The precise mechanism through which This compound exerts its effects is not fully elucidated. However, it is suggested that the compound may interact with key cellular pathways involved in immune response and tumor biology. By modulating these pathways, it could enhance antibody production while simultaneously exhibiting potential anticancer effects.
Research Findings and Case Studies
Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding the biological activity of compounds similar to This compound . For instance:
| Compound | Activity | Model | Reference |
|---|---|---|---|
| Compound 22 | Anticonvulsant | MES test | |
| AS-1 | Anticonvulsant | PTZ test | |
| Various pyrimidine derivatives | Antitumor | Cancer cell lines |
These findings suggest that modifications to the core structure can significantly influence biological activity, paving the way for the development of more potent derivatives.
Q & A
Basic: What are the key synthetic routes and optimization strategies for 4-(2,5-dioxopyrrolidin-1-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide?
The synthesis typically involves multi-step reactions, starting with the functionalization of the thieno[2,3-d]pyrimidine core and subsequent coupling with the 4-(2,5-dioxopyrrolidin-1-yl)benzamide moiety. Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for heterocyclic coupling .
- Catalysts : Triethylamine or DMAP improves amide bond formation .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and purity .
- Purification : Column chromatography or recrystallization ensures ≥95% purity .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Advanced spectroscopic and analytical techniques are employed:
- NMR spectroscopy : H and C NMR verify substituent positions and aromaticity .
- Mass spectrometry (ESI-MS) : Confirms molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves crystal packing and intramolecular interactions (e.g., hydrogen bonding) .
- HPLC/LC-MS : Validates purity (>98%) and detects byproducts .
Basic: What preliminary assays are recommended to evaluate its biological activity?
Initial screening focuses on target-agnostic assays:
- Antimicrobial testing : Agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound?
SAR studies compare analogs with systematic modifications:
- Core substitutions : Replace the pyrrolidin-1-yl group with piperidine or morpholine to alter solubility .
- Thienopyrimidine modifications : Introduce electron-withdrawing groups (e.g., Cl, CF) to enhance binding affinity .
- Benzamide variations : Test methyl/methoxy substituents for steric and electronic effects .
Data from these studies are analyzed using multivariate regression to identify pharmacophores .
Advanced: What computational methods are used to predict its mechanism of action?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., kinases, DNA topoisomerases) .
- MD simulations : GROMACS or AMBER assesses stability of ligand-target complexes over 100-ns trajectories .
- Pharmacophore modeling : Identifies essential interaction points (e.g., hydrogen bonds, hydrophobic pockets) .
Advanced: How can metabolic stability and degradation pathways be evaluated?
- In vitro assays : Incubate with liver microsomes (human/rat) to identify oxidative (CYP450-mediated) or reductive metabolites .
- LC-HRMS : Tracks metabolite formation and structural elucidation .
- Stability studies : Expose the compound to pH 1–13 buffers to assess hydrolytic degradation .
Advanced: What experimental designs are optimal for in vivo efficacy studies?
- Dose-ranging : Use a randomized block design with 4–6 dose levels to establish ED .
- Control groups : Include vehicle, positive control (e.g., doxorubicin for anticancer studies), and sham-treated cohorts .
- Endpoint analysis : Measure tumor volume reduction, cytokine levels, or microbial load via qPCR .
Advanced: How do structural analogs of this compound compare in biological activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
